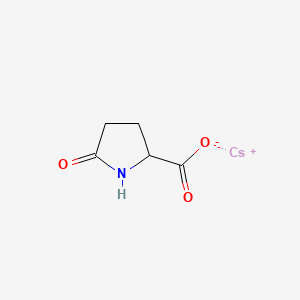

Cesium 5-oxo-DL-prolinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94135-35-0 |

|---|---|

Molecular Formula |

C5H6CsNO3 |

Molecular Weight |

261.01 g/mol |

IUPAC Name |

cesium;5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Cs/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

VCUFZCAVIMADHN-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Cs+] |

Origin of Product |

United States |

Synthetic Methodologies for Cesium 5 Oxo Dl Prolinate

Precursor Synthesis: 5-oxo-DL-proline and its Chemical Derivatives

5-Oxo-DL-proline, commonly known as pyroglutamic acid, is a lactam derivative of glutamic acid. wikipedia.org It serves as a crucial precursor for the synthesis of Cesium 5-oxo-DL-prolinate. The synthesis of this precursor can be achieved through various established and novel methodologies.

Pyroglutamic acid is a naturally occurring amino acid derivative formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam. wikipedia.org This cyclization can be induced through several methods.

One of the earliest and most straightforward methods involves the thermal dehydration of glutamic acid. Heating glutamic acid to 180°C results in the loss of a water molecule and the formation of pyroglutamic acid. wikipedia.org A more common laboratory and commercial synthesis involves the acid-catalyzed cyclization of glutamic acid or its derivatives. thieme-connect.de This process is efficient and has been studied in detail to understand the reaction kinetics under various catalytic conditions. thieme-connect.de

In biological systems, pyroglutamic acid is derived from glutathione (B108866) via the enzyme γ-glutamyl cyclotransferase. wikipedia.org Additionally, N-terminal glutamine or glutamic acid residues in proteins can spontaneously or enzymatically cyclize to form a pyroglutamate (B8496135) residue. wikipedia.org The enzyme 5-oxoprolinase can also catalyze the conversion of pyroglutamic acid back into glutamic acid. thieme-connect.denih.gov

Table 1: Comparison of Established Synthetic Routes to Pyroglutamic Acid

| Method | Description | Key Features |

|---|---|---|

| Thermal Dehydration | Heating glutamic acid at high temperatures (e.g., 180°C) to induce intramolecular cyclization and water elimination. wikipedia.org | Simple, direct method. |

| Acid-Catalyzed Cyclization | Using an acid catalyst to promote the cyclization of glutamic acid or related derivatives. thieme-connect.de | Commonly used in commercial synthesis; reaction kinetics are well-studied. thieme-connect.de |

| Enzymatic Conversion | Utilizing enzymes like γ-glutamyl cyclotransferase to form pyroglutamic acid from glutathione. wikipedia.org | Occurs in living cells; highly specific. wikipedia.org |

Modern synthetic chemistry has explored more complex and efficient routes to pyroglutamic acid derivatives through multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and procedural simplicity.

One such novel method is a one-pot multicomponent reaction involving Meldrum's acid, an aldehyde, and a Schiff's base. This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, hydrolysis, lactamization, and decarboxylation (KMHL-D) to yield 3-substituted pyroglutamic acid derivatives under mild conditions. rsc.org Another innovative approach utilizes double Michael reactions of amide-tethered diacids with alkynones in the presence of a base like potassium tert-butoxide and a metal salt additive (e.g., Mg(OTf)₂ or Ni(acac)₂) to produce highly functionalized pyroglutamic acid derivatives with good diastereoselectivity. acs.org

Table 2: Overview of Novel Multicomponent Syntheses for Pyroglutamic Acid Derivatives

| Approach | Reactants | Key Steps | Outcome |

|---|---|---|---|

| KMHL-D Sequence | Meldrum's acid, Aldehyde, Schiff's base | Knoevenagel-Michael-hydrolysis-lactamization | 3-substituted pyroglutamic acid derivatives. rsc.org |

| Double Michael Addition | Amide-tethered diacids, Aromatic alkynones | Base-mediated double Michael addition | Highly functionalized pyroglutamic acid derivatives. acs.org |

The pyroglutamic acid scaffold can be further modified to create a diverse range of chemical derivatives. Functionalization typically targets the nitrogen atom of the lactam or the carboxylic acid group.

N-acylation of pyroglutamic acid can be challenging under standard conditions. thieme-connect.de For instance, while acetylation with acetyl chloride proceeds with high yield, reactions with benzoyl chloride or benzyl (B1604629) chloroformate are significantly less efficient. thieme-connect.de Therefore, the synthesis of N-protected pyroglutamic acid derivatives often relies on the cyclization of the corresponding N-protected glutamic acid. thieme-connect.de

Derivatization can also occur at other positions of the pyrrolidone ring. For example, a methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com Further modifications, such as N-alkylation of the lactam nitrogen, can be achieved using reagents like methyl iodide in the presence of a base. mdpi.com

Formation of this compound

The synthesis of this compound involves the reaction of the carboxylic acid group of 5-oxo-DL-proline with a suitable cesium-containing base.

Alkali metal carboxylates are typically synthesized through a straightforward acid-base neutralization reaction. researchgate.net This involves reacting a carboxylic acid with an alkali metal hydroxide (B78521) (like LiOH, NaOH, KOH, or CsOH) or a carbonate (like Cs₂CO₃). unamur.bedb-thueringen.de The reaction is generally performed in a suitable solvent, which can range from hydroxylic solvents to non-hydroxylated ones, depending on the specific requirements of the reaction. unamur.be

The choice of the alkali metal cation can influence the properties and reactivity of the resulting carboxylate salt. Cesium salts, in particular, often exhibit higher solubility in organic solvents compared to their lighter alkali metal counterparts. biofuranchem.com

The general reaction is as follows: R-COOH + M-OH → R-COO⁻M⁺ + H₂O Where R-COOH is the carboxylic acid, and M-OH is the alkali metal hydroxide.

Alternatively, using a carbonate base: 2 R-COOH + M₂CO₃ → 2 R-COO⁻M⁺ + H₂O + CO₂ Where M₂CO₃ is the alkali metal carbonate.

While specific optimized conditions for the synthesis of this compound are not extensively detailed in the literature, optimal conditions can be inferred from general principles of cesium carboxylate synthesis and the known reactivity of cesium bases.

Cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) are frequently used cesium sources in organic synthesis. biofuranchem.comacs.org Cesium carbonate is a particularly effective base for deprotonating acidic protons, including those on carboxylic acids. mdpi.comrsc.org It is a stable, easy-to-handle solid with good solubility in various solvents. biofuranchem.commdpi.com

For the preparation of this compound, a likely optimized procedure would involve reacting 5-oxo-DL-proline with a stoichiometric amount of cesium carbonate or cesium hydroxide in a suitable solvent.

Key Optimization Parameters:

Base Selection: Cesium carbonate is often preferred due to its milder basicity compared to cesium hydroxide and its ease of handling. biofuranchem.com It is effective in numerous carboxylation and salt formation reactions. mdpi.comalfa-chemistry.com

Solvent: The choice of solvent would depend on the solubility of both the starting material (5-oxo-DL-proline) and the final cesium salt. Alcohols like methanol (B129727) or ethanol, or polar aprotic solvents like acetonitrile, could be suitable candidates.

Temperature: The reaction is typically an acid-base neutralization, which can often be carried out at room temperature. Gentle heating might be applied to ensure complete reaction and dissolution of reactants.

Stoichiometry: Using a 2:1 molar ratio of 5-oxo-DL-proline to cesium carbonate would ensure the complete conversion to the cesium salt.

The use of cesium salts often imparts distinct advantages in subsequent chemical reactions, a phenomenon sometimes referred to as the "Cesium Effect." biofuranchem.com Cesium carboxylates generally show higher solubility and reactivity compared to other alkali metal salts, which can lead to higher yields, shorter reaction times, and milder reaction conditions in further synthetic steps. biofuranchem.com

Mechanistic Role of Cesium Reagents (e.g., Cesium Fluoride (B91410), Cesium Carbonate) in Promoting Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be understood through the well-documented reactivity of cesium reagents in organic synthesis. The choice of a cesium reagent, such as cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF), is pivotal in facilitating the formation of the cesium salt of 5-oxo-DL-proline (pyroglutamic acid). The unique properties of the cesium ion (Cs⁺) contribute to a phenomenon often referred to as the "cesium effect," which influences reaction rates and selectivity.

The primary role of cesium reagents in this context is to act as a base, deprotonating the carboxylic acid group of 5-oxo-DL-proline to form the corresponding carboxylate anion and the cesium cation.

Cesium Carbonate (Cs₂CO₃):

Cesium carbonate is a mild inorganic base that is widely employed in organic synthesis, particularly in alkylation and arylation reactions. researchgate.netnih.gov In the synthesis of this compound, its mechanistic contribution involves a straightforward acid-base reaction. The carbonate anion (CO₃²⁻) is sufficiently basic to abstract the acidic proton from the carboxylic acid of 5-oxo-DL-proline.

The large ionic radius of the cesium cation and its "soft" nature lead to weaker coordination with the carboxylate anion compared to smaller alkali metal cations like lithium or sodium. This results in a more "naked" and, therefore, more nucleophilic carboxylate anion in solution, which can be advantageous in subsequent reactions. The enhanced solubility of cesium salts in organic solvents is another significant factor that can promote higher reaction yields and rates. mdpi.com

The "cesium effect" also pertains to the ability of the large cesium cation to coordinate with multiple oxygen atoms. nih.gov In the context of 5-oxo-DL-prolinate, the cesium ion can coordinate not only with the carboxylate group but also with the carbonyl oxygen of the lactam ring. This chelation can influence the conformation and reactivity of the molecule.

Cesium Fluoride (CsF):

Cesium fluoride is another effective reagent for the synthesis of cesium salts of carboxylic acids. Although often considered a source of fluoride ions, CsF also exhibits basic properties. The fluoride ion (F⁻) is the conjugate base of a weak acid, hydrofluoric acid (HF), and can therefore act as a base to deprotonate carboxylic acids. In anhydrous conditions, the basicity of "naked" fluoride is significantly enhanced.

The mechanism involves the fluoride ion abstracting the proton from the carboxylic acid of 5-oxo-DL-proline, forming the this compound salt and hydrogen fluoride. The high lattice energy of other alkali metal fluorides makes them less effective bases compared to the more soluble and reactive cesium fluoride.

Computational studies on related reactions have suggested that cesium ions can play a more intricate role than simply acting as a counterion. For instance, in carboxylation reactions, the formation of an organocesium intermediate has been proposed, highlighting the unique reactivity imparted by cesium. rsc.org While the formation of this compound is a simpler acid-base reaction, the principles of cesium's influence on solubility and anion reactivity remain pertinent.

The following table summarizes the key mechanistic roles of cesium carbonate and cesium fluoride in promoting the synthesis of this compound.

| Reagent | Role | Mechanistic Aspects |

| Cesium Carbonate (Cs₂CO₃) | Mild Base | Deprotonates the carboxylic acid of 5-oxo-DL-proline. The carbonate anion acts as the proton acceptor. |

| "Cesium Effect" | The large, soft cesium cation leads to a more reactive "naked" carboxylate anion and enhances solubility in organic solvents. | |

| Chelating Agent | The cesium ion can coordinate with both the carboxylate and lactam carbonyl oxygens, influencing molecular conformation. | |

| Cesium Fluoride (CsF) | Base (Fluoride Ion) | The fluoride anion deprotonates the carboxylic acid. Its basicity is enhanced in anhydrous conditions. |

| Solubility Enhancement | Cesium fluoride is more soluble in organic solvents than other alkali metal fluorides, facilitating the reaction. |

Detailed research findings on analogous systems, such as the N-alkylation of amines and lactams, further underscore the advantages of cesium reagents. Studies have shown that cesium bases can promote mono-N-alkylation with high chemoselectivity, suppressing overalkylation. nih.govresearchgate.net This is attributed to the specific coordination of the cesium ion. While not a direct synthesis of the salt, this demonstrates the nuanced control that cesium reagents can offer in reactions involving nitrogen-containing heterocycles like 5-oxo-DL-proline.

The table below presents comparative data on the effectiveness of different alkali metal carbonates in a representative N-alkylation reaction, illustrating the superior performance often associated with the "cesium effect."

| Base | Conversion (%) |

| Cs₂CO₃ | >95 |

| Rb₂CO₃ | 54 |

| K₂CO₃ | 16 |

| Na₂CO₃ | <5 |

Data adapted from analogous N-alkylation reactions to illustrate the "cesium effect." researchgate.net

Coordination Chemistry of Cesium with 5 Oxo Dl Prolinate Ligands

Ligand Properties of 5-oxo-DL-proline

5-Oxo-DL-proline, also known as pyroglutamic acid, is a derivative of the amino acid proline. nist.govnist.gov Its structure contains a lactam ring, a carboxylic acid group, and a chiral center, all of which influence its behavior as a ligand in coordination complexes.

The 5-oxo-DL-prolinate anion possesses several potential coordination sites that can interact with a metal cation like cesium. The primary donor atoms are the oxygen atoms of the carboxylate group and the oxygen atom of the lactam carbonyl group. The nitrogen atom within the lactam ring is generally a poor donor due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Theoretical and experimental studies on the coordination of similar amino acids with alkali metal cations, including cesium, indicate that the carboxylate group is a primary binding site. nih.gov For proline complexes with cesium, it has been found that the metal cation can bind to both oxygen atoms of the zwitterionic form. nih.gov In the case of 5-oxo-DL-prolinate, the carboxylate group is expected to be the principal site of interaction. The carbonyl oxygen of the lactam ring presents another potential coordination site, allowing for the possibility of bidentate or bridging coordination modes.

| Functional Group | Potential Donor Atom(s) | Coordination Mode Potential |

|---|---|---|

| Carboxylate (-COO⁻) | Both Oxygen atoms | Monodentate, Bidentate (chelating or bridging) |

| Lactam Carbonyl (C=O) | Oxygen atom | Monodentate, Bridging |

| Lactam Nitrogen (-NH-) | Nitrogen atom | Generally weak to non-coordinating |

In the solid state, the use of a racemic mixture can lead to the formation of a centrosymmetric crystal structure, where both enantiomers are present in equal amounts. Alternatively, spontaneous resolution could occur, leading to the formation of a conglomerate of chiral crystals. The specific outcome depends on the thermodynamic and kinetic factors of the crystallization process. The conformation of the five-membered ring in the prolinate ligand can also be influenced by its stereochemistry, which in turn can affect the coordination geometry.

Cesium Cation Coordination Environment

The coordination environment of the cesium cation is largely dictated by its intrinsic properties, such as its large ionic radius and its electronic configuration.

Cesium possesses the largest ionic radius of all the stable alkali metals. This large size allows for a high coordination number, typically ranging from 6 to 12, with 8 being quite common in simple ionic lattices like cesium chloride. ck12.orgck12.orglibretexts.orgwikipedia.orgyoutube.comlibretexts.org The electronic configuration of Cs⁺ is that of the noble gas xenon, meaning it has a spherically symmetric charge distribution and no preference for a specific coordination geometry based on ligand field stabilization effects.

The coordination geometry in cesium complexes is therefore primarily determined by the steric requirements of the ligands and the need to maximize electrostatic interactions. The large size and low charge density of the cesium ion result in relatively weak, predominantly electrostatic (ionic) bonds with ligands. In complexes with flexible organic ligands like 5-oxo-DL-prolinate, the coordination geometry is likely to be irregular, adapting to the shape and denticity of the ligand.

| Property | Value/Description | Influence on Coordination |

|---|---|---|

| Ionic Radius (for CN=6) | 167 pm | Allows for high coordination numbers (typically 6-12). |

| Electronic Configuration | [Xe] | No directional bonding preference; leads to flexible and often irregular coordination geometries. |

| Charge Density | Low | Leads to predominantly ionic and relatively weak metal-ligand bonds. |

The coordination chemistry of cesium with amino acids differs significantly from that of smaller alkali metals and transition metals.

Comparison with other Alkali Metals:

Coordination Number: As one moves down the alkali metal group from lithium to cesium, the ionic radius increases, and consequently, the coordination number tends to increase. Lithium and sodium typically exhibit lower coordination numbers (e.g., 4 and 6, respectively) compared to cesium. researchgate.net

Bond Strength: The strength of the metal-ligand interaction decreases down the group due to the decreasing charge density. Therefore, cesium forms weaker bonds with amino acid ligands compared to lithium and sodium.

Comparison with Transition Metals:

Bonding Nature: Transition metals form coordination complexes with amino acids that have a significant degree of covalent character. wikipedia.orgwikipedia-on-ipfs.orgmdpi.com This is due to the involvement of their d-orbitals in bonding. In contrast, the bonding in cesium complexes is almost purely electrostatic.

Coordination Geometry: Transition metal complexes often exhibit well-defined coordination geometries (e.g., octahedral, square planar) due to d-orbital splitting and ligand field effects. wikipedia.org Cesium complexes, lacking these electronic constraints, adopt geometries that are primarily dictated by steric factors.

Chelation: Amino acids typically act as bidentate ligands for transition metals, forming stable five-membered chelate rings through coordination of both the amino and carboxylate groups. wikipedia.orgwikipedia-on-ipfs.org While cesium can be chelated, the driving force is weaker, and bridging coordination modes are also common.

| Metal Cation | Typical Coordination Number | Bonding Nature | Typical Geometry |

|---|---|---|---|

| Li⁺ | 4-6 | Predominantly Ionic | Tetrahedral, Octahedral |

| Na⁺ | 6 | Predominantly Ionic | Octahedral |

| K⁺ | 6-8 | Predominantly Ionic | Irregular |

| Cs⁺ | 6-12 | Predominantly Ionic | Irregular, High-coordination geometries |

| Transition Metals (e.g., Cu²⁺, Co²⁺) | 4, 6 | Ionic and Covalent | Square Planar, Tetrahedral, Octahedral |

Elucidation of Molecular Structure and Bonding in Cesium 5-oxo-DL-prolinate Complexes

The molecular structure is expected to be a polymeric network in the solid state. The 5-oxo-DL-prolinate ligand is likely to act as a bridging ligand, connecting multiple cesium centers. This bridging could occur through the carboxylate group, with each oxygen atom coordinating to a different cesium ion, or through a combination of carboxylate and carbonyl coordination.

Structural Elucidation and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of Cesium 5-oxo-DL-prolinate and Related Architectures

A search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, the unit cell dimensions (a, b, c, α, β, γ) and the crystallographic space group remain undetermined.

Without the foundational crystallographic data, a detailed analysis of the intramolecular geometry of this compound is not feasible. This includes specific bond lengths between atoms, the angles formed between adjacent bonds, and the torsion angles that define the conformation of the 5-oxo-DL-prolinate anion in the solid state.

Supramolecular Architecture

A definitive analysis of the non-covalent interactions that govern the crystal packing of this compound cannot be conducted. Such an investigation would require knowledge of the precise atomic coordinates and intermolecular distances, which are obtained through single-crystal X-ray diffraction.

The arrangement of ions in the crystal lattice, the identification of recurring structural motifs, and the description of any extended networks are all dependent on the crystallographic data, which is not available.

Exploration of Polymorphism and Solid-State Structural Characteristics

There are no published studies on the potential polymorphic forms of this compound. The investigation of polymorphism, which involves the characterization of different crystalline forms of the same compound, fundamentally relies on techniques such as X-ray powder diffraction and single-crystal X-ray diffraction.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methodologies for Structural and Electronic Insights

Spectroscopic techniques are fundamental in elucidating the atomic and molecular structure of Cesium 5-oxo-DL-prolinate. By probing the interactions of the compound with electromagnetic radiation, detailed information about its chemical environment, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. slideshare.netnih.gov For this compound, ¹H and ¹³C NMR would primarily characterize the 5-oxo-DL-prolinate anion, while ¹³³Cs NMR would provide insights into the environment of the cesium cation.

¹H and ¹³C NMR: The proton and carbon NMR spectra are expected to be characteristic of the pyroglutamate (B8496135) ring structure. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the carboxylate. In aqueous solutions, the ¹H NMR spectrum of the pyroglutamate anion typically shows complex multiplets for the methylene (B1212753) protons (at C3 and C4) and a distinct signal for the alpha-proton (at C2). nih.gov Similarly, the ¹³C NMR spectrum would display five distinct resonances corresponding to the five carbon atoms of the pyrrolidone ring. nih.gov The specific chemical shifts can provide information about the conformation of the ring and its interaction with the solvent and the cesium cation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 5-oxo-DL-prolinate Anion in an Aqueous Solvent. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.1-4.2 | ~61.0 |

| C3-H₂ | ~2.0-2.5 | ~28.0 |

| C4-H₂ | ~2.3-2.5 | ~32.3 |

| C5 (Amide C=O) | - | Not specified |

| C1 (Carboxylate C=O) | - | Not specified |

¹³³Cs NMR: Cesium possesses a single NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant. huji.ac.ilnorthwestern.edu ¹³³Cs NMR is highly sensitive to the electronic environment around the cesium ion. huji.ac.ilpascal-man.com The chemical shift of ¹³³Cs is influenced by the nature of the solvent and the coordination of the cation by ligands or counter-ions. nih.govresearchgate.net For this compound, the ¹³³Cs chemical shift would indicate the degree of ion pairing and the nature of the interaction between the Cs⁺ cation and the carboxylate group of the prolinate anion. researchgate.net In solution, the observed chemical shift would reflect the equilibrium between solvated ions and ion pairs.

Table 2: General Properties of NMR-Active Nuclei in this compound. huji.ac.il

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity | Reference Compound |

| ¹H | 99.98 | 1/2 | 1.00 | Tetramethylsilane (TMS) |

| ¹³C | 1.1 | 1/2 | 1.76 x 10⁻² | Tetramethylsilane (TMS) |

| ¹³³Cs | 100 | 7/2 | 4.74 x 10⁻² | 0.1 M CsNO₃ in D₂O |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. youtube.com These techniques are excellent for identifying functional groups and characterizing chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the vibrational modes of the 5-oxo-DL-prolinate anion. Key absorption bands would include the C=O stretching vibration of the lactam (amide) ring, typically observed around 1650-1700 cm⁻¹. The carboxylate group (COO⁻) would exhibit characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch usually appears as a strong band around 1550-1610 cm⁻¹, while the symmetric stretch is found in the 1400-1440 cm⁻¹ region. N-H stretching of the amide group would also be present. nasa.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com The Raman spectrum of this compound would also show bands corresponding to the vibrational modes of the prolinate ring. chemicalbook.com Often, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations.

Table 3: Expected Vibrational Frequencies for this compound. nasa.govspectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Lactam) | C=O Stretch | ~1650-1700 |

| Carboxylate | Asymmetric Stretch (COO⁻) | ~1550-1610 |

| Carboxylate | Symmetric Stretch (COO⁻) | ~1400-1440 |

| Amide | N-H Stretch | ~3200-3400 |

| C-H | Stretch | ~2850-3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. creative-proteomics.comuab.edu

For this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) could be used. nih.gov In positive ion mode, the spectrum would likely show a peak corresponding to the intact cesium salt adduct or the protonated molecule complexed with cesium. The primary fragmentation pathway for the 5-oxo-prolinate moiety typically involves the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.gov Common fragments would result from the cleavage of the pyrrolidone ring. nih.govyoutube.com The presence of cesium would be confirmed by its characteristic isotopic pattern.

Table 4: Potential Ions and Fragments in the Mass Spectrum of this compound. nih.gov

| Ion/Fragment Description | Potential m/z |

| [Cs]⁺ | 133 |

| [5-oxo-DL-prolinate - H]⁻ | 128 |

| [this compound + H]⁺ | 262 |

| Fragmentation of prolinate (e.g., loss of H₂O, CO) | Variable |

Computational Chemistry Applications in Understanding this compound

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's electronic structure, stability, and dynamics at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dntb.gov.ua For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies, and NMR chemical shifts. nih.govacs.org These calculations help in assigning experimental spectroscopic data and understanding the nature of the ionic bond between the cesium cation and the prolinate anion. researchgate.net Studies on similar cesium carboxylate complexes have shown that DFT can accurately predict the binding affinities and geometries. nih.govacs.orgresearchgate.net Such calculations can also map the electron density distribution, revealing the charge transfer and polarization effects resulting from the ionic interaction.

Mechanistic Investigations and Reaction Pathways

Role of Cesium 5-oxo-DL-prolinate in Catalytic Processes

This compound, a salt derived from a carboxylic acid and a heavy alkali metal, is postulated to exhibit significant catalytic activity in various organic transformations. The unique properties of the cesium cation, combined with the functionality of the 5-oxo-DL-prolinate anion, suggest a multifaceted role in catalysis.

This compound can function as a Brønsted base due to the carboxylate anion, which can accept a proton. The basicity of the 5-oxo-DL-prolinate anion is a key factor in its catalytic activity. In its capacity as a Brønsted base, it can deprotonate a wide range of acidic protons, thereby generating nucleophilic species that can participate in subsequent reactions. This is a common role for cesium salts in organic synthesis, where they have been shown to be effective as mild inorganic bases. benthamdirect.com For instance, cesium carbonate is a well-known base in organic synthesis, utilized in C-H functionalization and heteroatom-heteroatom bond formation reactions. benthamdirect.com The "cesium effect," a phenomenon where cesium salts accelerate catalytic reactions, is often attributed to the unique properties of the cesium cation. emory.edu

While the 5-oxo-DL-prolinate anion acts as a Brønsted base, the cesium cation (Cs⁺) can potentially act as a Lewis acid. Although cesium is a soft Lewis acid, its large ionic radius and ability to coordinate with various ligands can influence the reactivity of substrates. This dual functionality, where the anion is a Brønsted base and the cation is a Lewis acid, allows for synergistic activation of both the nucleophile and the electrophile in a reaction.

Comparative studies of alkali metal carboxylates in catalysis reveal that the nature of the alkali metal cation can significantly impact the reaction outcome. bdmaee.net The catalytic performance of these salts often follows the order Cs > K > Na > Li, which is consistent with the increasing size and polarizability of the cation. This trend is often referred to as the "cesium effect." emory.edu

In the context of this compound, it is expected that it would exhibit superior catalytic activity compared to its lighter alkali metal counterparts (e.g., lithium, sodium, or potassium 5-oxo-DL-prolinate). The larger ionic radius of cesium leads to weaker ion pairing with the carboxylate anion, resulting in a more "naked" and therefore more reactive anion. This enhanced reactivity can lead to higher reaction rates and yields.

A hypothetical comparison of the catalytic activity of different alkali metal 5-oxo-DL-prolinates in a generic base-catalyzed reaction is presented in the table below.

| Alkali Metal Cation | Ionic Radius (pm) | Electronegativity (Pauling Scale) | Relative Reaction Rate (Hypothetical) |

| Li⁺ | 76 | 0.98 | 1.0 |

| Na⁺ | 102 | 0.93 | 2.5 |

| K⁺ | 138 | 0.82 | 5.0 |

| Rb⁺ | 152 | 0.82 | 7.5 |

| Cs⁺ | 167 | 0.79 | 10.0 |

This table illustrates the expected trend in catalytic activity based on the properties of the alkali metal cation. The higher reactivity of the cesium salt is a direct consequence of its larger size and lower electronegativity, which enhances the basicity of the carboxylate anion.

Reaction Kinetics and Thermodynamic Parameters Governing Transformations

The kinetics of reactions catalyzed by this compound are expected to be influenced by several factors, including the concentration of the catalyst, the nature of the solvent, and the reaction temperature. Kinetic studies would likely reveal a direct correlation between the catalyst concentration and the reaction rate, up to a certain saturation point.

The thermodynamic parameters of these transformations, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, would provide valuable insights into the reaction mechanism. For instance, a low activation energy would indicate a highly efficient catalytic process. The entropy of activation can provide information about the degree of order in the transition state.

A hypothetical kinetic data set for a reaction catalyzed by this compound is shown below.

| Catalyst Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.5 x 10⁻⁴ |

| 2 | 1.0 x 10⁻⁴ |

| 5 | 2.5 x 10⁻⁴ |

| 10 | 4.8 x 10⁻⁴ |

| 15 | 5.0 x 10⁻⁴ |

This data suggests that the reaction rate increases with catalyst concentration, but begins to plateau at higher concentrations, possibly due to aggregation of the catalyst or saturation of the substrate.

Elucidation of Reaction Mechanisms via Integrated Spectroscopic and Computational Techniques

The elucidation of the precise reaction mechanism involving this compound would necessitate the use of a combination of spectroscopic and computational techniques. In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to monitor the reaction progress and identify key intermediates. Mass spectrometry is another powerful tool for detecting and characterizing reactive intermediates in catalytic reactions. nih.gov

Computational studies, using methods like Density Functional Theory (DFT), can provide detailed information about the reaction pathway at the molecular level. nih.gov These calculations can be used to determine the structures of reactants, transition states, and products, as well as their relative energies. This information can help to corroborate experimental findings and provide a deeper understanding of the factors that control the catalytic activity.

For example, DFT calculations could be used to model the interaction of this compound with a substrate molecule, showing how the cesium cation and the prolinate anion work in concert to facilitate a chemical transformation. Such studies have been instrumental in understanding the "cesium effect" in other catalytic systems. acs.org

Future Research Directions and Emerging Academic Avenues

Innovations in Synthetic Routes and Derivatization Strategies for Cesium 5-oxo-DL-prolinate and its Analogues

Future research in this area will likely focus on developing novel and efficient synthetic pathways to this compound and a diverse library of its analogues. Pyroglutamic acid, the precursor to the anion, is a versatile chiral building block that can be readily derived from glutamic acid. benthamscience.comwikipedia.org Its structure features multiple reactive sites—the carboxylic acid, the lactam nitrogen, and the lactam carbonyl—providing ample opportunities for derivatization. benthamscience.com

Innovations may stem from adapting existing multicomponent reactions or domino sequences to create complex pyroglutamic acid derivatives in a single pot. rsc.org Subsequent formation of the cesium salt can be achieved through standard acid-base reactions with a suitable cesium source, such as cesium hydroxide (B78521) or cesium carbonate.

Furthermore, the synthesis of analogues with modifications at various positions of the pyrrolidone ring is a key area for exploration. nih.govsemanticscholar.orgnih.gov Strategies could involve the alkylation of α-amino acid derived iminoesters or the use of Baylis-Hillman reaction templates to introduce diverse functional groups. nih.gov These synthetic efforts would generate a family of cesium-containing compounds with tunable steric and electronic properties, essential for systematic studies of their chemical behavior.

Table 1: Potential Derivatization Strategies for Pyroglutamic Acid Analogues

| Position of Derivatization | Potential Reagents/Reactions | Resulting Functional Group |

|---|---|---|

| N1 (Lactam Nitrogen) | Alkyl halides, Michael acceptors | N-substituted alkyls, etc. |

| C2 (α-carbon) | Enolate chemistry, Alkylation | α-substituted groups |

| C3/C4 (Ring Carbons) | Functionalized starting materials, Ring-opening/closing | Hydroxyls, Aryls, etc. |

Advanced Studies in Tailored Cesium Coordination Motifs with Pyroglutamate (B8496135) Ligands for Specific Chemical Functions

The large ionic radius and unique electronic properties of the cesium cation suggest that its coordination with the pyroglutamate ligand could lead to novel structural motifs and functionalities. Unlike smaller alkali metals, cesium can accommodate higher coordination numbers and exhibits a propensity for forming unusual geometries and engaging in cation-π interactions. researchgate.net The pyroglutamate anion is a multidentate ligand, offering several potential binding sites: the two oxygen atoms of the carboxylate group and the oxygen atom of the lactam carbonyl.

Future research should employ X-ray crystallography and other spectroscopic techniques to elucidate the solid-state and solution structures of this compound. It is plausible that the pyroglutamate ligand could coordinate in various modes, including monodentate (κ¹), bidentate (κ²), or bridging fashions, similar to other carboxylate ligands in transition metal complexes. wikipedia.org This could lead to the formation of coordination polymers or other supramolecular assemblies. Understanding these coordination motifs is critical, as the geometry of the complex can profoundly influence its reactivity and catalytic activity. Computational studies predict that cesium-coordinated species can adopt specific transition state conformations, which may be key to their chemical function. rsc.org

Table 2: Potential Coordination Modes of Pyroglutamate with Cesium

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate (κ¹) | Coordination through one carboxylate oxygen. | Simple ion pairs or discrete complexes. |

| Bidentate Chelate (κ²) | Coordination through both carboxylate oxygens to a single Cs⁺ ion. | Monomeric or dimeric structures. |

| Bridging | Carboxylate group bridges two or more Cs⁺ ions. | Coordination polymers, sheets, or 3D frameworks. |

Development of Predictive Models for Enhanced Reactivity and Selectivity in Cesium-Mediated Reactions

The "cesium effect," where cesium salts uniquely promote or alter the selectivity of organic reactions, is a well-documented but not fully understood phenomenon. rsc.org Developing predictive models to rationalize and forecast the role of this compound in chemical transformations represents a significant academic frontier. By integrating quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), with machine learning (ML) algorithms, researchers can build robust models that correlate structural and electronic features with reaction outcomes. rsc.orgchemrxiv.orgnih.gov

Future models could focus on predicting regioselectivity, stereoselectivity, and reaction rates for processes mediated by this compound. nih.govsemanticscholar.org Key descriptors for these models would likely include the coordination geometry of the cesium complex, the electronic properties of the pyroglutamate ligand and its derivatives, and the interaction energies between the cesium complex and the reaction substrates. chemrxiv.orgresearchgate.net A computational study has already shown that cesium ions can change reaction preferences by enabling specific transition state conformations not accessible with other alkali metals. rsc.org Applying these predictive tools could accelerate the discovery of new cesium-mediated reactions and optimize conditions for desired outcomes, reducing the need for extensive empirical screening.

Exploration of this compound within Green Chemistry Principles and Sustainable Synthesis Methodologies

Aligning the use of this compound with the principles of green chemistry is a crucial avenue for future research. One of the core tenets of green chemistry is the use of renewable feedstocks. acs.org Pyroglutamic acid is readily accessible from L-glutamic acid, a bio-based amino acid, positioning its derivatives as potentially sustainable reagents or catalysts. wikipedia.orggoogle.com

Research should investigate the catalytic potential of this compound. Cesium compounds, such as cesium carbonate, have been employed as efficient and recyclable heterogeneous catalysts for various organic syntheses, often under mild conditions. chemijournal.comresearchgate.net Studies could explore whether this compound can function as a mild base or a phase-transfer catalyst, taking advantage of the "cesium effect" to promote reactions with high atom economy. rsc.org

A critical aspect of this research will be to assess the lifecycle of the cesium compound. This includes developing energy-efficient synthetic methods, studying the stability and potential for recycling of the catalyst, and evaluating the environmental profile of any byproducts. chemijournal.com The ultimate goal is to establish this compound as a valuable tool within a sustainable chemical synthesis framework.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Cesium 5-oxo-DL-prolinate, and how can purity be optimized?

- Methodology : Begin with salt metathesis reactions using cesium carbonate and 5-oxo-DL-proline in anhydrous solvents (e.g., ethanol or dimethylformamide) under inert atmospheres. Monitor reaction progress via pH titration and TLC. Purify via recrystallization or column chromatography. Target ≥98% purity, validated by NMR (¹H/¹³C) and elemental analysis. Reference analogous syntheses for cesium salts in perovskite nanocrystal preparations (e.g., CsPbX3 synthesis in ) to adapt solvent selection and purification steps.

- Quality Control : Use high-resolution mass spectrometry (HRMS) for molecular confirmation and ICP-OES to verify cesium content .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- X-ray Diffraction (XRD) : Determine crystallinity and compare with simulated patterns from computational models (e.g., DFT).

- FT-IR Spectroscopy : Identify carboxylate and amide functional groups to confirm ligand coordination.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.

- Dynamic Light Scattering (DLS) : Evaluate colloidal stability if dissolved in aqueous/organic media.

Q. How should researchers handle and store this compound to prevent degradation?

- Safety Protocols : Follow guidelines for hygroscopic and air-sensitive compounds: store in airtight containers under argon, use desiccants, and avoid exposure to light. Refer to Safety Data Sheets (SDS) for analogous cesium salts () for PPE recommendations (gloves, lab coats) and spill management.

- Stability Testing : Conduct accelerated aging studies under varying temperatures (4°C to 40°C) and humidity levels (20–80% RH) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in catalytic or biological systems?

- Approach : Use Gaussian or VASP software to model electronic structure, binding energies, and solvent interactions. Compare with experimental UV-Vis and XPS data to validate simulations. For biological applications, simulate ligand-protein interactions using AutoDock.

- Challenges : Address discrepancies between simulated and observed spectra by refining basis sets or incorporating solvent effects ( highlights similar validations for CsPbX3 optoelectronic properties) .

Q. How can contradictory data on the solubility and stability of this compound in literature be resolved?

- Contradiction Analysis :

Systematically replicate reported experiments under controlled conditions (solvent purity, temperature).

Use advanced analytics (e.g., synchrotron XRD for polymorph identification) to detect subtle structural variations.

Apply statistical tools (e.g., PCA) to isolate variables causing discrepancies.

- Framework : Align with ’s emphasis on rigorous literature review and ’s FLOAT method for refining research questions .

Q. What experimental designs are optimal for probing the ligand-exchange kinetics of this compound in solution?

- Design :

- Use stopped-flow spectrophotometry to monitor real-time ligand displacement.

- Vary pH, counterion concentration, and solvent polarity to map kinetic profiles.

- Compare with cesium prolinate derivatives (e.g., cesium 5-oxo-L-prolinate in ) to isolate stereochemical effects.

- Data Interpretation : Apply pseudo-first-order kinetics models and Arrhenius plots to derive activation parameters .

Q. How can environmental impact assessments be integrated into studies of this compound?

- Methodology :

Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) for aqueous residues.

Use HPLC-MS to trace degradation byproducts in simulated wastewater.

Reference regulatory frameworks (e.g., REACH) for cesium compounds () to align with disposal guidelines.

- Sustainability : Explore green synthesis routes using bio-based solvents or mechanochemical methods .

Methodological Resources

- Literature Review : Utilize OJOSE ( ) and Google Scholar for interdisciplinary insights. Prioritize peer-reviewed journals over encyclopedic sources .

- Data Reproducibility : Document protocols using platforms like Protocols.io and share raw data via repositories (e.g., Zenodo) to enhance transparency ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.